
4-(Butylsulfanyl)-1-methyl-3,5-diphenyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Butylsulfanyl)-1-methyl-3,5-diphenyl-1H-pyrazole is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a butylsulfanyl group, a methyl group, and two phenyl groups attached to the pyrazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
The synthesis of 4-(Butylsulfanyl)-1-methyl-3,5-diphenyl-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-3,5-diphenylpyrazole with butylsulfanyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under an inert atmosphere to prevent oxidation of the sulfanyl group. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Additionally, the use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
4-(Butylsulfanyl)-1-methyl-3,5-diphenyl-1H-pyrazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyrazole ring, using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, dichloromethane), bases (e.g., potassium carbonate, sodium hydride), and catalysts (e.g., palladium on carbon for hydrogenation reactions). The major products formed from these reactions depend on the specific reagents and conditions used but can include sulfoxides, sulfones, and substituted pyrazole derivatives.
科学的研究の応用
4-(Butylsulfanyl)-1-methyl-3,5-diphenyl-1H-pyrazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.
Medicine: Due to its potential biological activities, this compound is explored as a lead compound for the development of new therapeutic agents. Its structure-activity relationship is studied to optimize its pharmacological properties.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It is also investigated for its potential use in agrochemicals and other industrial applications.
作用機序
The mechanism of action of 4-(Butylsulfanyl)-1-methyl-3,5-diphenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
類似化合物との比較
4-(Butylsulfanyl)-1-methyl-3,5-diphenyl-1H-pyrazole can be compared with other similar compounds, such as:
4-(Butylsulfanyl)-4’-cyanobiphenyl: This compound has a similar butylsulfanyl group but differs in the core structure, which is a biphenyl instead of a pyrazole. It exhibits different chemical and physical properties due to the difference in the core structure.
3,4,5,6-Tetra(tert-butylsulfanyl)phthalonitrile: This compound contains multiple butylsulfanyl groups attached to a phthalonitrile core. It is used in different applications, such as the synthesis of phthalocyanine derivatives.
4-[(Butylsulfanyl)methyl]-3,5-dimethylisoxazole: This compound has a similar butylsulfanyl group but is based on an isoxazole core. It exhibits different reactivity and biological activities compared to the pyrazole derivative.
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties.
特性
CAS番号 |
60628-11-7 |
|---|---|
分子式 |
C20H22N2S |
分子量 |
322.5 g/mol |
IUPAC名 |
4-butylsulfanyl-1-methyl-3,5-diphenylpyrazole |
InChI |
InChI=1S/C20H22N2S/c1-3-4-15-23-20-18(16-11-7-5-8-12-16)21-22(2)19(20)17-13-9-6-10-14-17/h5-14H,3-4,15H2,1-2H3 |
InChIキー |
IMJDOPWSZWSKMU-UHFFFAOYSA-N |
正規SMILES |
CCCCSC1=C(N(N=C1C2=CC=CC=C2)C)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Bis(trifluoromethyl)amino]-2,3,3,3-tetrafluoropropionyl fluoride](/img/structure/B14604027.png)

![Pyridine, 2-[[(2,5-dimethoxyphenyl)methyl]sulfinyl]-, 1-oxide](/img/structure/B14604037.png)

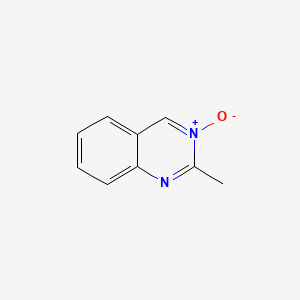
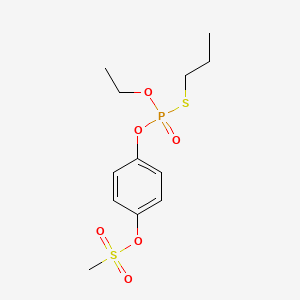
![Spiro[4.6]undeca-6,8,10-trien-2-one](/img/structure/B14604055.png)
![(2R)-5-Ethyl-5'-methyl-1,1',3,3'-tetrahydro-2,2'-spirobi[indene]](/img/structure/B14604060.png)
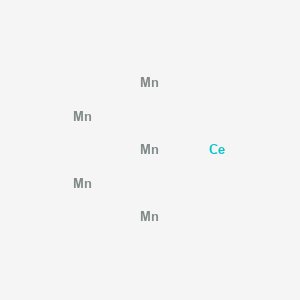

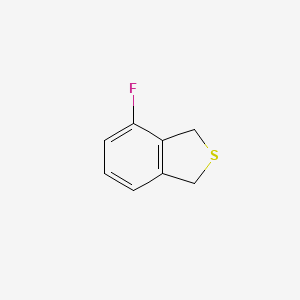
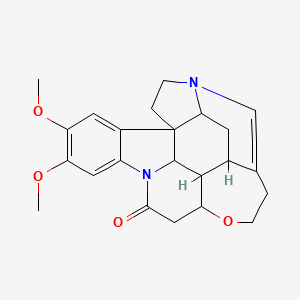
![2,5,6,8-tetrahydro-3H-imidazo[2,1-c][1,4]oxazine](/img/structure/B14604077.png)
![1-[4-(1-Hydroxyethyl)phenyl]-2,2-dimethylpropan-1-one](/img/structure/B14604086.png)
